![molecular formula C16H18N2O5 B14255260 Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- CAS No. 189359-05-5](/img/structure/B14255260.png)
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is a complex organic compound with a molecular formula of C16H18N2O5 and a molecular weight of 318.32 g/mol . This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, and is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-butoxy-3-hydroxyquinoline-2-carboxylic acid with glycine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This interaction can lead to the disruption of cellular processes and induce cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
6-Butoxyquinoline: Lacks the carboxamido and acetic acid groups but shares the quinoline core.
3-Hydroxyquinoline: Similar hydroxyl group but without the butoxy and carboxamido functionalities.
Uniqueness
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butoxy group enhances its lipophilicity, while the carboxamido and acetic acid groups provide additional sites for chemical modification and interaction with biological targets.
Propiedades
Número CAS |
189359-05-5 |
|---|---|
Fórmula molecular |
C16H18N2O5 |
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
2-[(6-butoxy-3-hydroxyquinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-6-23-11-4-5-12-10(7-11)8-13(19)15(18-12)16(22)17-9-14(20)21/h4-5,7-8,19H,2-3,6,9H2,1H3,(H,17,22)(H,20,21) |
Clave InChI |
SJJSBEAYNXNSLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC2=CC(=C(N=C2C=C1)C(=O)NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
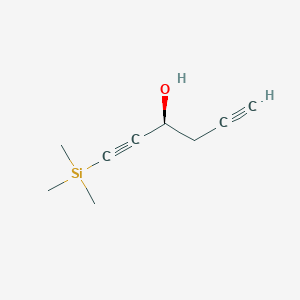
![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)
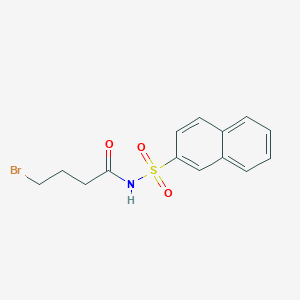

![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
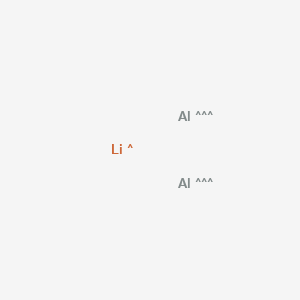
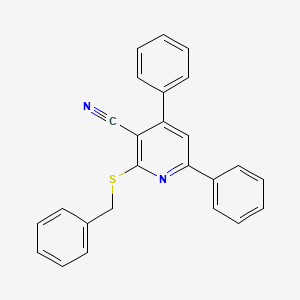
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
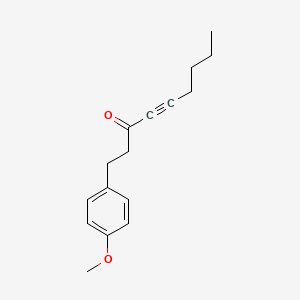
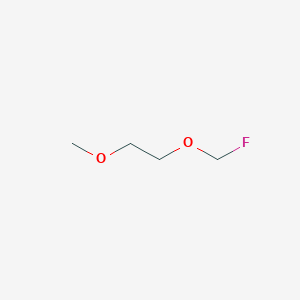
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
